molecular formula C25H25N3O4S2 B2411149 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1111317-96-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2411149
CAS No.: 1111317-96-4
M. Wt: 495.61
InChI Key: CIIPSAFRKICANA-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-28-24(30)23-22(18(14-33-23)17-7-5-4-6-8-17)27-25(28)34-15-21(29)26-12-11-16-9-10-19(31-2)20(13-16)32-3/h4-10,13-14H,11-12,15H2,1-3H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIPSAFRKICANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on diverse sources.

Chemical Structure

The compound's structure can be broken down into key components:

  • Thieno[3,2-d]pyrimidine moiety : Known for its biological activity.
  • Dimethoxyphenyl ethyl group : Contributes to the compound's lipophilicity and potential receptor interactions.

Anticancer Properties

Recent studies have indicated that compounds containing thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, one study demonstrated that derivatives with modifications on the thieno[3,2-d]pyrimidine scaffold showed enhanced activity against various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Kinase InhibitionTargeting EPH receptors
AntifungalActivity against Botrytis cinerea

The mechanism through which this compound exerts its effects involves:

  • Kinase Inhibition : The compound selectively inhibits certain kinases that are overexpressed in cancer cells.
  • Receptor Modulation : It may modulate the activity of EPH receptors which are implicated in cancer metastasis .

Study 1: Anticancer Screening

A notable study screened a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that the thieno[3,2-d]pyrimidine derivatives exhibited potent cytotoxic effects against several cancer lines, suggesting their potential as therapeutic agents .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of thieno[3,2-d]pyrimidines revealed that modifications at specific positions significantly enhanced their potency. For example, substituents on the pyrimidine ring improved binding affinity to target kinases .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with thienopyrimidine cores exhibit significant anticancer properties. The mechanism of action typically involves:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in various cancer cell lines. For instance, studies have reported that derivatives can inhibit proliferation in leukemia cell lines with IC50 values ranging from 0.3 to 1.2 µM .
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This has been evidenced by studies demonstrating cytotoxic effects on multiple cancer cell lines.

Case Study: Leukemia Cells

A notable study evaluated the effects of structurally similar thienopyrimidine derivatives on acute biphenotypic leukemia MV4-11 cells. The results showed significant growth inhibition correlated with down-regulation of phospho-ERK1/2 levels, indicating a potential pathway for therapeutic intervention .

Antimicrobial Activity

Thienopyrimidine derivatives are also recognized for their antimicrobial properties. Research findings suggest:

  • Broad Spectrum Activity : Compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cellular processes essential for microbial survival.

Case Study: Antimicrobial Efficacy

In a study focusing on antimicrobial activity, thienopyrimidine derivatives were tested against several pathogens. The results indicated promising outcomes with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics, showcasing their potential as alternative antimicrobial agents .

Summary Table of Biological Activities

Activity Type Mechanism Evidence
AnticancerCell cycle arrest and apoptosisIC50 values in leukemia cell lines (0.3 - 1.2 µM)
AntimicrobialDisruption of microbial processesLower MIC values compared to standard antibiotics

Q & A

Basic: What are the key synthetic steps and reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Core Formation : Construct the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .

Sulfanyl Acetamide Introduction : React the core with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the sulfanylacetamide moiety .

Substituent Attachment : Couple the 3,4-dimethoxyphenethyl group via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
Optimization Tips :

  • Use TLC/HPLC to monitor reaction progress and ensure intermediate purity .
  • Control temperature (often 60–80°C) and solvent polarity (DMF or THF) to enhance yields .

Basic: Which spectroscopic techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, thieno-pyrimidine carbons at δ 160–170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak matching calculated mass) .
  • X-ray Crystallography : Resolve crystal packing and bond angles for absolute configuration (if single crystals are obtainable) .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Use fluorometric or colorimetric kits to test inhibition of kinases or proteases (e.g., IC₅₀ determination) .
  • Cell-Based Viability Assays :
    • MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding Affinity Studies :
    • Surface plasmon resonance (SPR) or fluorescence polarization to measure target binding (e.g., BSA displacement assays) .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Standardize Assay Conditions :
    • Control variables like cell passage number, serum concentration, and incubation time .
  • Validate Target Specificity :
    • Use CRISPR knockouts or siRNA silencing to confirm on-target effects .
  • Meta-Analysis :
    • Compare data across studies using normalized metrics (e.g., fold-change vs. controls) and assess statistical power .

Advanced: What computational strategies predict target interactions and mechanism of action?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model binding poses against putative targets (e.g., EGFR, CDK2) .
  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess binding energy (ΔG) .
  • QSAR Modeling :
    • Develop regression models using descriptors like logP and polar surface area to predict activity trends .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Modify Key Substituents :
    • Replace methoxy groups with halogens or alkyl chains to probe electronic/steric effects .
    • Vary the phenyl ring on the thienopyrimidine core to enhance lipophilicity .
  • Synthetic Methodology :
    • Employ parallel synthesis or combinatorial chemistry to generate libraries .
  • Activity Cliffs :
    • Identify critical substituents via Free-Wilson analysis or matched molecular pairs .

Advanced: How can solubility challenges in pharmacological assays be addressed?

Methodological Answer:

  • Formulation Strategies :
    • Use co-solvents (DMSO/Cremophor EL) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design :
    • Introduce ionizable groups (e.g., phosphate esters) for improved bioavailability .
  • Nanoparticle Encapsulation :
    • Load into PLGA nanoparticles or liposomes to enhance stability and cellular uptake .

Advanced: What strategies optimize yields in multi-step syntheses?

Methodological Answer:

  • Flow Chemistry :
    • Implement continuous flow reactors for exothermic or air-sensitive steps (e.g., Grignard reactions) .
  • Catalyst Screening :
    • Test Pd/C or Ni catalysts for cross-coupling steps to reduce side products .
  • Workup Optimization :
    • Use aqueous-organic biphasic systems (e.g., EtOAc/water) for efficient purification .

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